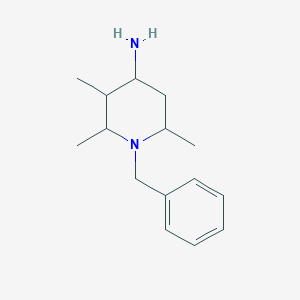![molecular formula C10H17Cl B13167954 2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
2-(3-Chloropropyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(3-chloropropyl)bicyclo[2.2.1]heptan-2-ol.
Reduction: Formation of bicyclo[2.2.1]heptane
Scientific Research Applications
2-(3-Chloropropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane, 2-chloro-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane-2,3-diol
Uniqueness
2-(3-Chloropropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other norbornane derivatives, which may lack this functional group and therefore exhibit different properties and applications .
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
2-(3-chloropropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
InChI Key |
RRVZWCUFFCQPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


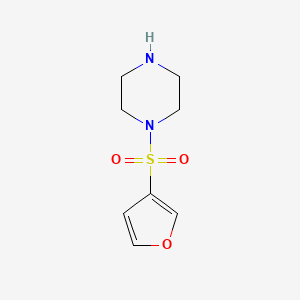
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
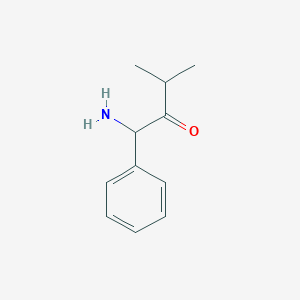
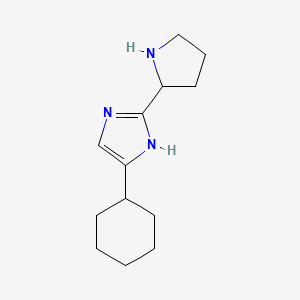
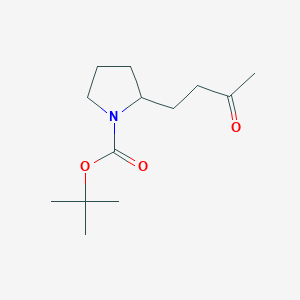
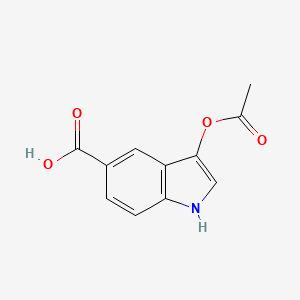
![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
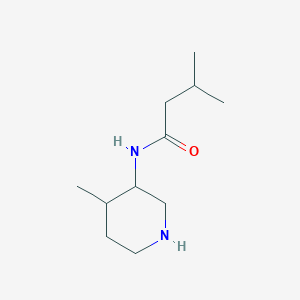
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


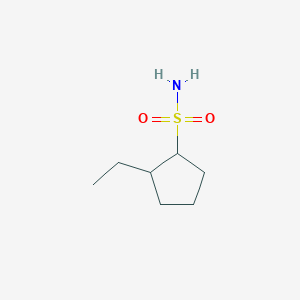
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
